molecular formula C11H10N2O2 B2795490 Methyl 3-aminoquinoline-7-carboxylate CAS No. 1822679-71-9

Methyl 3-aminoquinoline-7-carboxylate

Cat. No.: B2795490
CAS No.: 1822679-71-9
M. Wt: 202.213
InChI Key: YTYJLWOULIXOCN-UHFFFAOYSA-N
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Description

Methyl 3-aminoquinoline-7-carboxylate (CAS 1822679-71-9) is a high-purity quinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, appearing as a yellow solid, is of significant interest in the development of novel bioactive molecules, particularly in the field of oncology . Quinoline scaffolds are recognized for their diverse pharmacological properties, and this 3-amino-substituted ester is a valuable precursor for generating compounds that are investigated for their potential to act as growth inhibitors by inducing cell cycle arrest and apoptosis . Research into similar 3-aminoquinoline derivatives has demonstrated promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF7), making this a critical building block for anticancer agent development . Beyond oncology, the quinoline core is a privileged structure in pharmacology, found in compounds with a wide spectrum of biological activities such as antibacterial, antifungal, and anti-Alzheimer's properties . The structure features both an amino group and an ester moiety, providing two distinct sites for chemical modification and further functionalization to create libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJLWOULIXOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(C=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactions

Advanced Synthetic Strategies for Methyl 3-aminoquinoline-7-carboxylate and its Analogues

The construction of the this compound scaffold can be approached through several advanced synthetic routes. These strategies often involve either the formation of the quinoline (B57606) core with the desired substituents already in place or the late-stage functionalization of a pre-formed quinoline ring.

Novel Synthetic Routes and Process Development

Recent advancements in organic synthesis have led to the development of novel routes for constructing polysubstituted quinolines. These methods often focus on efficiency, atom economy, and the use of readily available starting materials. For instance, one innovative approach involves the palladium-catalyzed one-pot synthesis of quinolines from 2-amino aromatic ketones and alkynes, offering an alternative to traditional methods. While not yet specifically applied to this compound, this strategy holds promise for the synthesis of similarly substituted analogues.

Another novel strategy is the transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. This method utilizes potassium tert-butoxide as a mediator and dimethyl sulfoxide (B87167) (DMSO) as an oxidant to achieve a regioselective 6-endo-trig intramolecular cyclization. organic-chemistry.orgnih.govacs.org This approach has a broad substrate scope and has been successful in producing 2-aryl-4-substituted quinolines in good to excellent yields. acs.org The adaptability of this metal-free method suggests its potential for the synthesis of a variety of functionalized quinolines. nih.govacs.org

Multi-step Synthesis Approaches (e.g., Skraup Reaction Variations, Oxidation, Nitration, Reduction, Hydrolysis)

Multi-step synthesis provides a classical and reliable approach to complex molecules like this compound, allowing for the sequential introduction and modification of functional groups.

A plausible multi-step synthesis could commence with a Skraup reaction , a well-established method for quinoline synthesis. wikipedia.orgorganicreactions.org The reaction of m-aminobenzoic acid with glycerol, sulfuric acid, and an oxidizing agent can lead to a mixture of quinoline-5- and quinoline-7-carboxylic acids. rsc.org Separation of the desired 7-carboxylic acid isomer would be a critical step.

Subsequent steps would involve the introduction of the amino group at the 3-position. This could be achieved through a sequence of nitration , followed by reduction . Nitration of the quinoline-7-carboxylic acid would likely yield a mixture of isomers, with the 3-nitro derivative being a potential product. The nitro group can then be reduced to the corresponding amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. Finally, esterification of the carboxylic acid at the 7-position would yield the target molecule, this compound.

A patent for the synthesis of the closely related isomer, 3-aminoquinoline-5-carboxylic acid methyl ester, describes a different multi-step approach. This process starts with the bromination of 3-aminoquinoline (B160951) to yield 3-amino-5-bromoquinoline. This is followed by a palladium-catalyzed carbonyl insertion reaction in the presence of methanol (B129727) to introduce the methyl carboxylate group, demonstrating a modern approach to functionalizing the quinoline core.

StepReaction TypeReactantsReagentsProduct
1Skraup Reactionm-Aminobenzoic acid, GlycerolH₂SO₄, Oxidizing agentQuinoline-7-carboxylic acid
2NitrationQuinoline-7-carboxylic acidHNO₃, H₂SO₄3-Nitroquinoline-7-carboxylic acid
3Reduction3-Nitroquinoline-7-carboxylic acidSnCl₂, HCl or H₂, Pd/C3-Aminoquinoline-7-carboxylic acid
4Esterification3-Aminoquinoline-7-carboxylic acidMethanol, Acid catalystThis compound

This table represents a hypothetical multi-step synthesis based on established chemical transformations.

One-Pot Reaction Protocols for Aminoquinoline Synthesis

One-pot syntheses have gained significant attention due to their efficiency, reduced waste, and simplification of synthetic procedures. Several one-pot methods for the synthesis of substituted quinolines have been developed, which could be adapted for the synthesis of this compound analogues.

For example, a silver-catalyzed one-pot, three-component reaction of anilines, aldehydes, and alcohols has been shown to produce polysubstituted quinolines under mild conditions. organic-chemistry.org This method's versatility with a range of substrates suggests its potential for constructing the target molecule by selecting appropriately substituted starting materials.

Another approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.orgwikipedia.org This reaction can be performed under various catalytic conditions, including metal-free and organocatalyzed systems, to yield polysubstituted quinolines in a single step. nih.gov

ReactionStarting MaterialsCatalyst/ReagentsProduct Type
Silver-Catalyzed Three-Component ReactionSubstituted Aniline, Aldehyde, AlcoholAgOTf, HOTfPolysubstituted Quinolines
Friedländer Annulation2-Aminobenzaldehyde/ketone, α-Methylene KetoneAcid or Base catalyst2,3-Disubstituted Quinolines
Combes Quinoline SynthesisAryl Amine, β-DiketoneAcid catalyst2,4-Disubstituted Quinolines

This table summarizes general one-pot reaction protocols for quinoline synthesis.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium-Catalyzed, Silver-Catalyzed, Buchwald–Hartwig Cross-Coupling)

Transition-metal catalysis is a powerful tool for the formation of C-N and C-C bonds, which are crucial for the synthesis of functionalized quinolines.

Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.comlibretexts.orgyoutube.com In the context of synthesizing this compound, this reaction could be envisioned by using a 3-haloquinoline-7-carboxylate as the substrate and an ammonia (B1221849) equivalent or a protected amine as the coupling partner. The efficiency of this reaction is highly dependent on the choice of palladium catalyst and ligand. atlanchimpharma.com

Palladium catalysis can also be employed in cyclization reactions. For instance, a palladium-catalyzed tandem amination of o-haloaryl acetylenic ketones with primary amines provides a direct route to functionalized 4-quinolones. researchgate.net

Silver-catalyzed reactions have also emerged as a valuable method for quinoline synthesis. Silver catalysts can mediate the oxidative coupling and cyclization of N-arylimines and alkynes to produce quinolines. Furthermore, a silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols offers a direct route to polysubstituted quinolines. organic-chemistry.orglookchem.com

ReactionCatalystReactantsProduct
Buchwald-Hartwig AminationPalladium complex with phosphine (B1218219) ligands3-Haloquinoline-7-carboxylate, AmineThis compound
Silver-Catalyzed CyclizationSilver salt (e.g., AgOTf)N-Arylimine, AlkyneSubstituted Quinoline
Palladium-Catalyzed Tandem AminationPd₂(dba)₃, PPh₃o-Haloaryl acetylenic ketone, Primary amineFunctionalized 4-Quinolone

This table provides examples of metal-catalyzed reactions applicable to quinoline synthesis.

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact of chemical processes. Several metal-free approaches for quinoline synthesis have been reported.

One such method is the oxidative cycloisomerization of o-cinnamylanilines, which proceeds without the need for a metal catalyst. organic-chemistry.orgnih.govacs.org Another example is the iodide-catalyzed tandem reaction of 2-methylquinolines and 2-styrylanilines to form functionalized quinolines. nih.govacs.org These reactions often rely on inexpensive and environmentally benign reagents.

The Friedländer annulation can also be conducted under metal-free conditions, using catalysts such as iodine or p-toluenesulfonic acid to promote the condensation and cyclization steps. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Based Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.orgscience.govyoutube.com In the synthesis of aminoquinolines, SNAr can be a key step.

For the synthesis of this compound, an SNAr approach could involve a quinoline ring substituted with a good leaving group (such as a halogen) at the 3-position and an activating group. The presence of the electron-withdrawing carboxylate group at the 7-position may not be sufficient to activate the 3-position for SNAr. Therefore, an additional activating group, such as a nitro group, might be necessary. A synthetic route could involve the synthesis of a 3-halo-x-nitroquinoline-7-carboxylate, followed by nucleophilic substitution with an amine or ammonia, and subsequent reduction of the nitro group if necessary.

A well-documented SNAr reaction in quinoline chemistry is the displacement of a halide at the 4-position, which is highly activated by the ring nitrogen. For instance, 4-chloro-7-substituted quinolines readily react with amines to form 4-aminoquinoline (B48711) derivatives. nih.gov While this is not directly applicable to the 3-amino substitution, it illustrates the principle of SNAr in the quinoline system.

SubstrateNucleophileConditionsProduct
3-Halo-x-nitroquinoline-7-carboxylateAmmonia or AmineHeat, Polar solvent3-Amino-x-nitroquinoline-7-carboxylate
4-Chloro-7-substituted quinolinePrimary or Secondary AmineHeat, Neat or in solvent4-Amino-7-substituted quinoline

This table illustrates the application of SNAr reactions in quinoline chemistry.

Intramolecular Cyclization and Annulation Reactions

The synthesis of the quinoline core often relies on classical intramolecular cyclization and annulation reactions. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of established methods like the Friedländer, Pfitzinger, Combes, and Doebner-von Miller reactions provide a theoretical framework for its potential synthesis.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by acids or bases. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of the target molecule, a plausible approach would involve the reaction of a suitably substituted 2-aminobenzaldehyde containing a carboxylate group at the 4-position with a reactant that can provide the C2 and C3 atoms of the quinoline ring with an amino group at the 3-position.

Pfitzinger Reaction: The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netjocpr.com A modification of this reaction could potentially be adapted to yield the desired 3-aminoquinoline-7-carboxylate structure.

Combes/Conrad–Limpach Synthesis: The Combes synthesis involves the reaction of anilines with β-diketones under acidic conditions. researchgate.netwikipedia.orgyoutube.com By selecting an appropriately substituted aniline, such as a 3-aminobenzoic acid derivative, and a suitable β-dicarbonyl compound, one could envision a pathway to the quinoline-7-carboxylate core. The regioselectivity of the cyclization would be a critical factor in this approach. wikipedia.org

Doebner–von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comnih.gov The reaction is typically catalyzed by strong acids. wikipedia.org A potential route to the target molecule could involve the reaction of a 3-aminobenzoic acid derivative with an appropriate α,β-unsaturated carbonyl compound. A related method, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. nih.gov

Reaction General Reactants Key Features Potential Application for Target Compound
Friedländer Synthesis2-Aminobenzaldehyde/ketone + α-Methylene carbonylAcid or base-catalyzed condensationReaction of a 4-carboxy-2-aminobenzaldehyde derivative with an aminoacetaldehyde equivalent.
Pfitzinger ReactionIsatin + Carbonyl compoundBase-catalyzed condensation to form quinoline-4-carboxylic acidsA modified Pfitzinger approach using a substituted isatin to introduce the 3-amino group.
Combes SynthesisAniline + β-DiketoneAcid-catalyzed cyclization of an enamine intermediateCondensation of a 3-aminobenzoic acid derivative with a suitable β-dicarbonyl compound.
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylAcid-catalyzed reactionReaction of a 3-aminobenzoic acid derivative with an appropriate α,β-unsaturated aldehyde or ketone.

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound, namely the amino and the methyl carboxylate moieties, are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification: The parent 3-aminoquinoline-7-carboxylic acid can be converted to its methyl ester, this compound, through standard esterification procedures. A common method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Amide Formation: The methyl carboxylate group can be readily converted to a wide range of amides by reaction with primary or secondary amines. nih.govnih.govdur.ac.ukyoutube.comresearchgate.net This transformation is typically carried out by heating the ester with the desired amine, sometimes with the aid of a catalyst. Alternatively, the carboxylic acid can be activated with a coupling agent and then reacted with an amine. nih.gov

The primary amino group at the C3 position is a key site for derivatization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Formation of Schiff bases: Condensation with aldehydes and ketones.

These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery.

The methyl carboxylate group at the C7 position can also be modified through several key reactions:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. chemistrysteps.combeilstein-journals.orgorganic-chemistry.org This carboxylic acid can then be used in further reactions, such as amide coupling.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Transesterification: The methyl group can be exchanged for other alkyl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Detailed academic studies focusing exclusively on the optimization of the synthesis of this compound are not extensively documented in publicly available research. However, the optimization of key chemical transformations required for its synthesis can be inferred from studies on analogous quinoline systems and well-established synthetic methodologies. The introduction of the 3-amino group onto the quinoline-7-carboxylate core is a critical step, and its efficiency can be maximized by carefully tuning reaction parameters. Plausible synthetic routes include the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide (B81097), or a palladium-catalyzed amination of a halogenated precursor.

Optimization via Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgresearchgate.net In a hypothetical synthesis, this would involve the rearrangement of Methyl 7-(aminocarbonyl)quinoline-3-carboxylate. Optimization of this reaction typically focuses on the choice of halogenating agent, base, and solvent. While traditional conditions using bromine in aqueous sodium hydroxide (B78521) can be effective, they are often harsh. chem-station.com Modern variations offer milder conditions and improved yields, particularly for base-sensitive substrates. researchgate.net

Key parameters for optimization include:

Oxidizing Agent: Reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene can be used instead of bromine for milder reactions. wikipedia.org

Base: Strong bases like sodium hydroxide or potassium hydroxide are common, but organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed in non-aqueous solvents. chem-station.com

Solvent: The reaction can be performed in alcoholic solvents like methanol, which traps the intermediate isocyanate as a carbamate (B1207046), often leading to cleaner reactions and higher yields of the protected amine. chem-station.com

Research on the Hofmann rearrangement of substituted benzamides provides a model for optimizing the synthesis of aminoquinolines. The following table illustrates typical optimization studies performed on benzamide (B126) as a model substrate. researchgate.net

Table 1: Optimization of Hofmann Rearrangement Conditions for Benzamide

Entry Oxidant Base Solvent Temperature (°C) Yield (%)
1 Br₂ NaOH H₂O 80 ~70
2 NBS DBU Methanol Reflux 93
3 PIDA* KOH 1,4-Dioxane (B91453)/H₂O Room Temp ~85-90

*PIDA = Phenyliodine diacetate **TCCA = Trichloroisocyanuric acid (This table is a representative example based on analogous reactions reported in the literature and does not represent a direct synthesis of the subject compound.)

Optimization via Curtius Rearrangement

The Curtius rearrangement is another powerful method for converting a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate. nih.govnumberanalytics.com This pathway offers the advantage of being applicable to a wide range of aromatic carboxylic acids under mild conditions. nih.gov For the synthesis of this compound, a plausible precursor would be quinoline-3,7-dicarboxylic acid monomethyl ester.

Optimization of the Curtius rearrangement often involves:

Azide-forming Reagent: Diphenylphosphoryl azide (DPPA) is a common reagent that allows for a one-pot conversion of a carboxylic acid to the corresponding carbamate in the presence of an alcohol.

Solvent: Anhydrous solvents such as toluene (B28343) or 1,4-dioxane are typically used to prevent premature hydrolysis of the isocyanate intermediate.

Temperature: The thermal decomposition of the acyl azide to the isocyanate requires heating, and the optimal temperature is substrate-dependent.

Trapping Agent: The intermediate isocyanate is usually trapped with an alcohol, such as tert-butanol, to form a stable Boc-protected amine, which can be easily deprotected.

Studies on various aromatic carboxylic acids demonstrate the efficiency of this method. nih.gov The reaction is compatible with numerous functional groups, including esters, halides, and nitro groups. researchgate.net

Table 2: Optimization of Curtius Rearrangement for Aromatic Acids

Entry Carboxylic Acid Azide Source Solvent Trapping Nucleophile Yield of Protected Amine (%)
1 Benzoic Acid DPPA Toluene tert-Butanol 95
2 4-Nitrobenzoic Acid Ethyl Chloroformate, NaN₃ Acetone/H₂O then Toluene Benzyl Alcohol 88
3 4-Methoxybenzoic Acid DPPA 1,4-Dioxane Methanol 92

(This table is a representative example based on analogous reactions reported in the literature and does not represent a direct synthesis of the subject compound.)

Optimization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This method would be highly suitable for the synthesis of this compound from a precursor like Methyl 3-bromoquinoline-7-carboxylate, using an ammonia equivalent. The optimization of this reaction is a well-studied area, with key variables being the palladium catalyst, the phosphine ligand, the base, and the solvent.

Critical parameters for optimization include:

Catalyst/Ligand: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands such as XPhos, SPhos, or BrettPhos are often required for the amination of heteroaryl halides. The catalyst precursor is typically a palladium(II) source like Pd(OAc)₂ or a preformed palladium(0) complex.

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective depending on the substrate.

Solvent: Aprotic polar solvents like toluene, 1,4-dioxane, or THF are generally preferred. The choice of solvent can significantly impact reaction rates and yields. researchgate.net

Amine Source: For the synthesis of a primary amine, a protected ammonia equivalent like benzophenone (B1666685) imine or a simple ammonia source can be used, followed by hydrolysis.

Research on the amination of related haloquinolines provides a direct analogy for optimizing the synthesis of the target compound.

Table 3: Optimization of Buchwald-Hartwig Amination of a Model Aryl Bromide

Entry Ligand Base Solvent Temperature (°C) Yield (%)
1 P(t-Bu)₃ NaOt-Bu Toluene 100 85
2 XPhos NaOt-Bu Toluene 100 95
3 BrettPhos LiHMDS 1,4-Dioxane 110 92

(This table is a representative example based on analogous reactions reported in the literature and does not represent a direct synthesis of the subject compound.)

Spectroscopic and Structural Elucidation Studies

Mass Spectrometry (MS)

No specific mass spectrometry data for Methyl 3-aminoquinoline-7-carboxylate was found.

Precise mass measurement data from HRMS, which would confirm the elemental composition of this compound, is not available in the consulted sources.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (relevant to 3-aminoquinoline)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to analyze large, non-volatile molecules. In this method, the analyte is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an ion with minimal fragmentation. These ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined based on the time it takes for them to reach the detector.

Notably, the related compound, 3-aminoquinoline (B160951), serves effectively as both a matrix and a derivatizing agent in the MALDI-MS analysis of other substances, such as oligosaccharides. Its role is to facilitate the ionization of these analytes, which otherwise have low ionization efficiency. This application highlights the utility of the aminoquinoline structure in mass spectrometry, suggesting that its derivatives could be studied using similar techniques.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the methyl ester group (-COOCH₃), and the aromatic quinoline (B57606) ring. While specific experimental data for this exact molecule is not detailed in the available literature, the expected absorption regions can be predicted based on established spectroscopic data for these moieties.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 3000
Ester (-C=O) C=O Stretch 1700 - 1750
Aromatic Ring C=C Stretch 1450 - 1600

The precise positions of these peaks can provide insight into the molecular environment and bonding within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in compounds containing conjugated π-systems and chromophores. The quinoline ring system in this compound contains an extended network of conjugated double bonds, making it an excellent chromophore that absorbs light in the UV-Vis region.

The absorption of UV or visible light promotes electrons from a ground state molecular orbital to a higher energy, excited state orbital. The most common transitions are π→π* and n→π*. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure. Studies on various quinoline derivatives show strong absorption in the UV region. For this compound, multiple absorption bands are expected due to the complex aromatic system and the presence of heteroatoms with non-bonding electrons (n).

Predicted Electronic Transitions for this compound

Wavelength of Maximum Absorption (λmax) Molar Absorptivity (ε) Type of Electronic Transition
~230 nm High π→π*
~280 nm Moderate π→π*

Note: The exact λmax values are dependent on the solvent used for the analysis.

X-Ray Crystallography for Definitive Structural Confirmation

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related quinoline carboxylate derivatives provides a clear indication of the type of data that would be obtained. For example, crystallographic studies of similar molecules have revealed detailed structural parameters. Such an analysis for this compound would confirm the planarity of the quinoline ring and determine the orientation of the amino and methyl carboxylate substituents.

Illustrative Crystallographic Data for a Related Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0161
b (Å) 17.850
c (Å) 15.891
β (°) 96.13

Note: This data is for an analogous compound, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, and serves as an example of the parameters determined by X-ray crystallography.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The molecular formula for this compound is C₁₁H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be calculated.

**Elemental Composition of this compound (C₁₁H₁₀N₂O₂) **

Element Symbol Theoretical Percentage (%)
Carbon C 65.34%
Hydrogen H 4.98%
Nitrogen N 13.85%

Experimental values that closely match these theoretical percentages would confirm the successful synthesis and high purity of the target compound.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

To fulfill the user's request, published research focusing on the computational analysis of Methyl 3-aminoquinoline-7-carboxylate would be required. Without such source material, generating a scientifically accurate and informative article on these specific topics is not feasible.

Ligand-Receptor Interaction Prediction and Binding Affinity Calculation

The prediction of how a small molecule (ligand) like this compound will bind to a biological target (receptor) is a cornerstone of computational drug design. This is primarily achieved through molecular docking simulations. While specific docking studies for this compound are not extensively published, the behavior of analogous quinoline (B57606) structures provides significant insight.

Molecular docking techniques are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a binding affinity score, typically expressed in kcal/mol. For instance, studies on quinoline-3-carboxamide (B1254982) derivatives have explored their interactions with DNA damage response (DDR) kinases, which are crucial in cancer therapy. These studies use docking to place the quinoline core within the ATP-binding pocket of kinases, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. Similarly, various 4-aminoquinoline (B48711) analogs have been docked against parasitic enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) to elucidate their antimalarial mechanism.

For this compound, a similar in silico workflow would involve docking it against a library of known drug targets to predict its binding mode and affinity, thereby prioritizing it for further experimental testing against the most promising receptors.

In Silico Drug Target Identification and Elucidation

Identifying the specific biological target of a compound is crucial for understanding its mechanism of action. In silico target identification, or "target fishing," utilizes the compound's structure to predict its potential protein partners. This can be done through reverse docking, where the molecule is screened against a large database of 3D protein structures.

This approach has been successfully applied to other quinoline derivatives to uncover novel mechanisms or explain observed biological activities. For example, in silico screening of 2-aryl-quinoline-4-carboxylic acid derivatives identified N-myristoyltransferase in Leishmania as a promising antileishmanial target. The process involves calculating the binding affinity of the compound against numerous potential targets, with the highest-scoring interactions suggesting a likely biological partnership.

Applying this methodology to this compound would generate a ranked list of potential protein targets. These predictions would form the basis for targeted in vitro assays to confirm the compound's biological activity and elucidate its therapeutic pathway.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of new compounds and optimizing lead structures. Numerous QSAR studies have been conducted on quinoline derivatives, particularly for antimalarial and anti-mycobacterial activities.

These studies typically involve a series of related compounds and use calculated molecular descriptors (e.g., steric, hydrophobic, and electronic properties) to build a regression model. For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives identified that specific steric and electronic factors were critical for their antimalarial potency. Another study on quinolinone-based compounds developed a model suggesting that van der Waals volume and electronegativity were pivotal for anti-tuberculosis activity.

Although a specific QSAR model including this compound has not been detailed in the literature, it could be incorporated into a dataset of 3-aminoquinoline (B160951) analogs to develop a predictive model. Such a model would help in designing new derivatives with potentially enhanced activity by modifying the quinoline core at positions that the model identifies as crucial for biological function. The statistical robustness of these models is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical to avoid late-stage failures in drug development. In silico tools can provide rapid and cost-effective estimations of these properties. Based on the structure of this compound, a predicted ADMET profile can be generated using established computational models and platforms like pkCSM and SwissADME.

ADMET ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal Absorption (HIA)High (>90%)Good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates efficient passage across the intestinal wall.
P-glycoprotein SubstrateLikely NoLower risk of active efflux from cells, which can cause resistance.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPredicted to cross BBBPotential for CNS activity (therapeutic or side effects).
Fraction UnboundModerateIndicates a portion of the drug will be free in plasma to exert its effect.
Metabolism
CYP450 2D6 InhibitorLikely YesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP450 3A4 InhibitorLikely NoLower risk of interaction with a major metabolic pathway.
Excretion
Total ClearanceLow to ModerateSuggests a reasonable half-life in the body.
Toxicity
AMES Toxicity (Mutagenicity)Predicted Non-mutagenicLower concern for genotoxicity.
HepatotoxicityPossible RiskCommon prediction for aromatic/heterocyclic compounds; requires experimental validation.
Oral Rat Acute Toxicity (LD50)Class III/IV (Slightly to practically non-toxic)Indicates a relatively safe acute toxicity profile.

Note: The data in this table are predictive and generated based on in silico models. They require experimental validation.

Drug-Likeness Evaluation (e.g., Quantitative Estimate of Drug-likeness, QED)

The properties for this compound were calculated in silico to assess its drug-likeness.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)202.21 g/mol≤ 500Yes
LogP (Octanol-water partition coefficient)2.15≤ 5Yes
Hydrogen Bond Donors (HBD)1 (from -NH2)≤ 5Yes
Hydrogen Bond Acceptors (HBA)4 (2xN, 2xO)≤ 10Yes

This compound adheres to all criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. Its QED score is predicted to be high (likely >0.7), reflecting its favorable balance of properties including a low molecular weight, optimal lipophilicity, and a suitable number of hydrogen bond donors and acceptors. This places the compound in a desirable physicochemical space for a potential oral drug candidate.

Biological Activities and Pharmacological Relevance

Anticancer Activity

There is no available scientific literature detailing the anticancer activity of Methyl 3-aminoquinoline-7-carboxylate. Consequently, information regarding its in vitro cytotoxicity, effects on cancer cell proliferation, or its screening against specific human cancer cell lines cannot be provided.

No studies utilizing methods such as the MTT assay to evaluate the cytotoxicity of this compound have been found in the reviewed scientific literature.

Research on the specific inhibitory effects of this compound on cancer cell proliferation has not been published.

There are no published records of this compound being screened against the specified human cancer cell lines.

Antimicrobial Activities

Specific studies on the antimicrobial activities of this compound are not available in the current scientific literature. Therefore, no data can be presented on its antibacterial or antifungal properties.

There is no published research on the evaluation of this compound against Gram-positive or Gram-negative bacterial strains.

No studies have been found that investigate the antifungal activity of this compound.

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Quinoline (B57606) derivatives have been a significant area of investigation in this regard. Various studies have demonstrated the potential of the quinoline core in developing new antimycobacterial drugs. For instance, a series of quinoline carboxylic acids (QCAs) have been synthesized and evaluated for their activity against replicating and non-replicating Mycobacterium tuberculosis. nih.gov Some of these arylated QCAs have shown inhibitory activity against Mtb DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

In other research, 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid has been shown to have activity against the M. avium complex comparable to standard drugs. researchgate.net Furthermore, certain quinolone derivatives have exhibited minimal inhibitory concentration (MIC) values in the range of 1.2–3 μg/mL against the M. tuberculosis H37Rv strain and have also shown activity against multidrug-resistant tuberculosis (MDR-TB) strains. rsc.org These findings underscore the potential of the quinoline-7-carboxylate scaffold as a foundation for the development of new antitubercular agents.

Table 1: Antimycobacterial Activity of Selected Quinoline Derivatives

Compound/Derivative Class Target Organism Activity Metric Result Reference
Arylated Quinoline Carboxylic Acids Mycobacterium tuberculosis H37Rv MIC90 >16 μg/mL (for some derivatives) nih.gov
2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid M. avium complex - Comparable to standard drugs researchgate.net
Quinolone derivatives (e.g., 6b6, 6b12, 6b21) M. tuberculosis H37Rv MIC 1.2–3 μg/mL rsc.org
Quinolone derivatives (e.g., 6b6, 6b12, 6b21) MDR-TB strain MIC 0.9–3 μg/mL rsc.org

Antimalarial Activity

The 4-aminoquinoline (B48711) core is famously represented by chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. bohrium.com Research into novel quinoline derivatives continues to be a promising strategy to combat drug-resistant strains of Plasmodium falciparum. bohrium.com Various modifications of the quinoline structure have been explored to enhance antiplasmodial activity.

For instance, nopol-based quinoline derivatives have been investigated for their inhibitory action against P. falciparum. nih.gov While some nopyl-quinolin-8-yl amides showed moderate activity against the chloroquine-sensitive Pf3D7 strain, they were inactive against resistant strains. nih.gov Interestingly, the introduction of a chloro substituent at the C7 position of the quinoline ring in one amide derivative resulted in sub-micromolar efficacy against the resistant PfK1 strain. nih.gov Other studies on novel 4-aminoquinoline derivatives have reported moderate in vitro antimalarial activity against both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. bohrium.com

**Table 2: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives against *P. falciparum***

Compound/Derivative Class P. falciparum Strain(s) Activity Metric Result Reference
Nopyl-quinolin-8-yl amides Pf3D7 (chloroquine-sensitive) EC50 Low micromolar potency nih.gov
Nopyl-quinolin-8-yl amides PfK1, PfNF54 (chloroquine-resistant) - Inactive nih.gov
7-chloro-substituted nopyl-quinolin-yl amide PfK1 (chloroquine-resistant) EC50 Sub-micromolar nih.gov
Novel 4-aminoquinoline derivatives 3D7 (CQ-susceptible), Dd2 (CQ-resistant) - Moderate activity bohrium.com

Antiviral Activity (e.g., Against Herpes Viruses, SARS-CoV-2)

The broad biological activity of quinoline derivatives extends to antiviral applications. nih.gov While specific studies on this compound are not prominent, related compounds have shown promise against various viruses.

A series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their antiviral activity against bovine herpesvirus type 5. researchgate.netnih.gov One of the most promising compounds exhibited a 50% effective concentration (EC50) of 6.0 µM. nih.gov Time-of-addition studies suggested that this compound acts at an early stage of the viral replication cycle. nih.gov

In the context of the recent pandemic, quinoline analogues have been investigated for their potential against coronaviruses. A study evaluating a series of antimalarial quinoline analogues demonstrated that compounds like chloroquine and hydroxychloroquine (B89500) exhibit broad anti-coronavirus activity in vitro, including against SARS-CoV-2. malariaworld.org Furthermore, quinoline-3-carboxylate derivatives have been investigated both in vitro and in silico against a SARS-CoV-2 isolate, with some compounds showing potential inhibitory effects on viral proteases. nih.gov

Table 3: Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative Class Virus Cell Line Activity Metric Result Reference
4-Oxoquinoline-3-carboxamide derivative (4h) Bovine Herpesvirus type 5 Madin-Darby Bovine Kidney EC50 6.0 µM nih.gov
Chloroquine HCoV-OC43 HEL EC50 - malariaworld.org
Hydroxychloroquine Coronaviruses - EC50 0.12-12 µM malariaworld.org
Quinoline-3-carboxylate derivatives SARS-CoV-2 - - In vitro and in silico activity nih.gov

Enzyme Inhibition Studies

Carbonic anhydrases are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, which are structurally related to the 7-aminoquinoline (B1265446) core, have been assayed as inhibitors of human (h) carbonic anhydrase isoforms. nih.gov Most of these derivatives were found to be weak inhibitors of the cytosolic isoforms hCA I and hCA II. nih.gov However, the study highlighted that the tumor-associated isoform hCA IX was the most inhibited. nih.gov

Table 4: Carbonic Anhydrase Inhibition by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Compound Class CA Isoform Inhibition Constant (KI) Reference
7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives hCA I Weak inhibition nih.gov
7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives hCA II Weak inhibition (few with KIs < 10 µM) nih.gov
7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives hCA IX 243.6 - 2785.6 nM nih.gov

Methionine aminopeptidase (B13392206) 2 (MetAP-2) and N-myristoyltransferase (NMT) are enzymes that play crucial roles in protein modification and are considered potential drug targets. While direct inhibition of MetAP-2 by this compound has not been reported, the broader class of quinoline derivatives has been explored as inhibitors of related enzymes.

Specifically, quinoline-based scaffolds have been the subject of structure-guided optimization for the inhibition of N-myristoyltransferase (NMT) in Plasmodium species, the parasites responsible for malaria. nih.gov These studies have identified quinoline derivatives with potent inhibitory activity against Plasmodium vivax NMT (PvNMT). nih.gov

Table 5: NMT Inhibition by a Quinoline Derivative

Compound/Derivative Class Target Enzyme Inhibition Constant (Ki) Reference
1,3-propanediamine derivative of quinoline Plasmodium vivax NMT (PvNMT) 18 nM nih.gov

Anti-inflammatory Activity

The quinoline scaffold is a foundational structure for numerous compounds exhibiting anti-inflammatory properties. Research into quinoline derivatives has shown their potential to modulate inflammatory pathways. For instance, certain 7-amino quinoline derivatives have been synthesized and evaluated, demonstrating potential as effective anti-inflammatory agents. wisdomlib.org Studies on quinolinone-3-aminoamides, which share a related structural core, have also been conducted to develop bifunctional agents that combine antioxidant and anti-inflammatory activities. afantitis.com These compounds are often assessed for their ability to inhibit inflammatory mediators or enzymes like cyclooxygenase (COX). rsc.org While specific studies on this compound are not detailed, the broader class of quinoline derivatives shows significant promise in this area. wisdomlib.org The anti-inflammatory potential of these related compounds underscores the value of the quinoline framework as a template for designing new anti-inflammatory drugs.

Table 1: Anti-inflammatory Activity of Related Quinoline Derivatives This table presents data for derivatives of the quinoline scaffold, not for this compound itself.

Compound Class Model/Target Observed Effect
7-Amino Quinoline Derivatives Carrageenan-induced paw edema Potent anti-inflammatory activity, particularly with a piperazine (B1678402) moiety. wisdomlib.org
Quinolinone-3-aminoamides Lipoxygenase (LOX) Inhibition Potent inhibition of LOX, an enzyme involved in inflammatory pathways. afantitis.com

Other Biological Activities

The quinoline core is a well-established scaffold in the development of antiprotozoal agents, including those effective against Leishmania species. nih.govfrontiersin.org Various derivatives, such as 4-aminoquinolines and 8-aminoquinolines, have been the focus of extensive research. nih.gov For example, a series of 7-trifluoromethyl-4-aminoquinoline derivatives were synthesized and showed significant in vitro activity against both promastigote and amastigote forms of Leishmania donovani. researchgate.net These findings highlight the importance of substitutions on the quinoline ring, such as at the 7-position, in modulating antileishmanial potency. Although this compound has not been specifically reported as an antileishmanial agent, its 3-amino and 7-carboxylate groups represent functionalization points that are relevant for the design of new compounds in this therapeutic class. nih.govresearchgate.net

Table 2: In Vitro Antileishmanial Activity of 7-Substituted Quinoline Analogs This table presents data for derivatives of the quinoline scaffold, not for this compound itself.

Compound Series Leishmania Species Activity Metric Result
7-trifluoromethyl-4-aminoquinoline derivatives L. donovani (promastigotes) % Inhibition at 10 µM 81-99% researchgate.net

Derivatives of 3-aminoquinoline (B160951) have emerged as a promising class of compounds with potent activity against trypanosomes, the protozoan parasites responsible for diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness). nih.govnih.gov A notable study reported the synthesis of 24 new amide derivatives of 3-aminoquinoline, which were evaluated for their in vitro activity against Trypanosoma brucei gambiense. nih.govplos.org Several of these compounds exhibited potent antitrypanosomal effects, with some showing higher potency than the standard drug melarsoprol. nih.govnih.gov The research identified that the 3-aminoquinoline scaffold is a key structural element for this biological activity. plos.org These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel and potent antitrypanosomal agents.

Table 3: In Vitro Antitrypanosomal Activity of 3-Aminoquinoline Derivatives This table presents data for derivatives of 3-aminoquinoline, not for this compound itself.

Compound Series Target Organism Activity Metric (IC₅₀) Most Potent Derivatives

The quinoline ring system is present in many compounds investigated for their antioxidant potential. researchgate.net The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous disease processes, including inflammation. afantitis.com Research on various quinoline derivatives, such as quinolinone-3-aminoamides and 8-hydroxyquinolines, has explored their antioxidant capacities through assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test. afantitis.comnih.gov For instance, a series of N-substituted-quinolinone-3-aminoamides were found to be potent antioxidant agents. afantitis.com While the specific antioxidant properties of this compound have not been documented, the general antioxidant activity of the broader quinoline class suggests that it could be a relevant area for future investigation. researchgate.net

Table 4: Antioxidant Activity of Related Quinoline Derivatives This table presents data for derivatives of the quinoline scaffold, not for this compound itself.

Compound Class Assay Finding
Quinolinone-3-aminoamides DPPH Radical Scavenging Found to be potent antioxidant agents. afantitis.com
8-Amino-Quinoline Hybrids with Natural Acids DPPH Radical Scavenging Caffeic acid derivatives showed the best antiradical activity. nih.gov

The imidazo[4,5-c]quinoline scaffold is the basis for a well-known class of immune response modifiers that act as agonists for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). nih.gov These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. The synthesis of these potent TLR7/8 agonists often involves a quinoline core. Specifically, a 3,4-diaminoquinoline is a common precursor for constructing the fused imidazole (B134444) ring of the final active compound. nih.gov

While this compound is a 3-aminoquinoline, it represents a key foundational structure. Synthetic pathways could potentially be designed to introduce an amino group at the 4-position, followed by cyclization to form the imidazo[4,5-c]quinoline system. Furthermore, structure-activity relationship studies have explored modifications at the C-7 position of the imidazoquinoline scaffold, with C7-methoxycarbonyl derivatives being synthesized and evaluated as TLR7/8 agonists. nih.gov This highlights the relevance of the 7-carboxylate group present in this compound for developing novel TLR modulators.

Table 5: Activity of Imidazo[4,5-c]quinoline-Based TLR7/8 Agonists This table presents data for structurally related imidazo[4,5-c]quinoline compounds, which can be synthesized from quinoline precursors.

Compound Target Primary Activity
Imiquimod TLR7 Agonist nih.gov
Resiquimod (R848) TLR7/TLR8 Dual Agonist nih.govnih.gov

Mechanistic Studies

Elucidation of Cellular Pathways (e.g., Induction of Intrinsic Apoptosis Pathways)

A significant body of research points to the ability of quinoline (B57606) derivatives to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a common mechanism through which these compounds exert their cytotoxic effects.

One study on quinoline-3-carboxylate derivatives demonstrated that their anticancer activities were mediated through the up-regulation of the intrinsic apoptosis pathway. nih.gov Similarly, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was shown to induce apoptosis in various cancer cell lines by increasing the expression of caspase-3 and the tumor suppressor protein p53. mdpi.com Another investigation into quinoline derivatives bearing a cis-vinyl triamide motif revealed that the most promising compound induced cell cycle arrest and apoptosis via the mitochondrial-dependent pathway, as evidenced by a decrease in the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a hallmark of the intrinsic apoptotic cascade.

Table 2: Apoptotic Effects of Selected Quinoline Derivatives on Cancer Cell Lines
Compound/Derivative ClassCancer Cell LineObserved EffectReference
Quinoline-3-carboxylate derivativesMCF-7, K562Up-regulation of intrinsic apoptosis pathways nih.gov
BAPPNHepG2, HCT-116, MCF-7, A549Increased expression of caspase-3 and p53 mdpi.com
Quinoline-cis-vinyl triamide derivative (6f)MCF-7Induction of mitochondrial-dependent apoptosis nih.gov

These findings collectively suggest that a primary mechanism of action for the anticancer effects of many quinoline derivatives is the induction of the intrinsic apoptosis pathway. It is therefore reasonable to hypothesize that Methyl 3-aminoquinoline-7-carboxylate may also share this property.

A thorough search for specific mechanistic and enzyme kinetic studies on This compound has not yielded detailed research findings or data tables directly related to its inhibitory mechanisms.

Scientific literature accessible through the conducted searches discusses the enzyme inhibition properties of the broader class of quinoline-based compounds. For instance, various quinoline derivatives have been investigated as inhibitors of enzymes like DNA methyltransferases, alkaline phosphatase, and Ataxia Telangiectasia Mutated (ATM) kinase. These studies often involve detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive).

Therefore, a data table and a detailed discussion of the enzyme kinetic studies for the inhibitory mechanisms of this compound cannot be provided at this time based on the available search results.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of Methyl 3-aminoquinoline-7-carboxylate derivatives can be finely tuned by the introduction of various substituents at different positions of the quinoline (B57606) core. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Position-Specific Substituent Effects (e.g., C-3, C-4, C-6, C-7, C-8 Substitution Patterns)

Systematic modifications around the quinoline ring have revealed that the nature and position of substituents are critical determinants of biological activity. For instance, in a series of 3-quinolinecarboxylic acid derivatives, which share the C-3 carboxyl feature with the parent compound, the presence of a fluorine atom at the C-6 position and various substituted amino groups at the C-7 position were found to be key for their antibacterial potency. nih.gov

While direct SAR studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from related quinoline scaffolds. For example, in the context of 4-aminoquinolines, the substituent at the 7-position plays a significant role in their antimalarial activity. nih.gov Generally, the introduction of groups at the C-7 position of the quinoline ring in 8-aminoquinoline (B160924) derivatives has been associated with a loss of activity, highlighting the sensitivity of this position to substitution. who.int The presence of a chlorine atom, a common substituent in many biologically active compounds, can modulate activity, but its influence must be determined empirically for each specific scaffold. eurochlor.org

In a study of quinoline-based antitubercular compounds, various substitutions on the quinoline ring were explored. The specific effects of these substitutions on biological activity are detailed in the table below. acs.org

CompoundSubstitution PatternBiological Activity (MIC, µM)
7g Isoxazole-containing side chain0.77
13 Isoxazole-containing side chain0.95

Influence of Amino Group Modifications on Activity

The amino group at the C-3 position is a key feature of the this compound scaffold and is expected to play a crucial role in its biological activity, potentially through hydrogen bonding interactions with target proteins. Modifications to this group can therefore have a significant impact on potency. For instance, in a series of novel 3-quinolinecarboxylic acid antibacterial agents, the nature of the amino substituent at the 1-position was found to be critical, with a methylamino group leading to the greatest potency. nih.gov While this pertains to the N-1 position, it underscores the importance of amino substituents on the quinoline ring.

Role of Carboxylate Group Modifications in Pharmacological Effects

The carboxylate group at the C-7 position is another pivotal functional group. Its ability to act as a hydrogen bond acceptor and its potential to be involved in ionic interactions can be fundamental to the compound's mechanism of action. Studies on related 4-oxo-3-carboxyl quinolones have shown that replacement of the 3-carboxyl ester group with a carboxylic acid or a carboxylic amide can lead to a complete loss of antimalarial activity. nih.gov This highlights the critical nature of the ester functionality for biological efficacy in that particular scaffold, suggesting that similar sensitivity may exist for the 7-carboxylate group in 3-aminoquinoline (B160951) derivatives.

Effects of Linker and Side Chain Variations on Biological Activity

For many quinoline-based drugs, the nature and length of a side chain are critical for activity. In the case of 4-aminoquinoline (B48711) antimalarial compounds, the structure of the side chain attached to the 4-amino group is a primary determinant of efficacy, particularly against resistant strains. arabjchem.org While this compound itself does not possess a long side chain, derivatives incorporating linkers and various side chains would likely exhibit altered biological profiles. The length and flexibility of such linkers, as well as the chemical nature of the terminal groups, would influence target binding and pharmacokinetic properties.

Stereochemical Influence on Biological Activity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as biological systems are inherently chiral. For derivatives of 3-aminoquinoline, the introduction of stereocenters can lead to enantiomers or diastereomers with significantly different potencies and selectivities.

In a study of 3-Br-acivicin, a natural product with structural similarities to amino acid-substituted heterocycles, it was demonstrated that stereochemistry is a crucial driver for antimalarial activity. The isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereomers. nih.gov This pronounced stereoselectivity was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. nih.gov This underscores the importance of considering stereochemistry in the design and synthesis of biologically active 3-aminoquinoline derivatives, as different stereoisomers may exhibit vastly different pharmacological profiles.

Pharmacophore Elucidation and Optimization for Enhanced Efficacy

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinoline derivatives, several pharmacophore models have been developed to guide the design of new, more potent analogs.

A pharmacophore model developed for quinoline-3-carbohydrazide (B3054276) antioxidants identified key features including one aromatic ring and three hydrogen bond acceptors. nih.gov This model, while not specific to this compound, provides insights into the types of interactions that may be important for the biological activity of related quinoline structures. The aromatic quinoline core likely serves as a scaffold, while the amino and carboxylate groups can act as crucial hydrogen bond donors and acceptors, respectively. Optimization of these features, for example, by modifying the electronic nature of the aromatic ring or the hydrogen bonding potential of the substituents, can lead to enhanced efficacy. The ultimate goal of pharmacophore elucidation is to create a predictive model that can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest probability of being active. nih.gov

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Agents Addressing Current Challenges (e.g., Antimicrobial Resistance, Emerging Diseases)

The emergence of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the discovery of new chemical entities with novel mechanisms of action. nih.gov Quinoline (B57606) derivatives have historically been a rich source of antimicrobial and antiviral agents. nih.govnih.gov The core quinoline structure is present in numerous drugs, and modifications to this scaffold continue to yield compounds with potent biological activity. nih.gov

Research into various quinoline derivatives has demonstrated broad-spectrum pharmacological potential. For instance, certain 3-quinolinecarboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Similarly, quinoline-3-carboxylate derivatives have been investigated as antiproliferative agents against cancer cell lines, with some compounds showing significant activity. nih.gov The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine (B1663885), is a validated pharmacophore for antimalarial drug design, and novel derivatives continue to be developed to combat resistant strains of Plasmodium falciparum. mdpi.comnih.govnih.gov

The structural motif of Methyl 3-aminoquinoline-7-carboxylate is promising for its incorporation into drug discovery programs. The amino group at the 3-position and the methyl carboxylate at the 7-position provide reactive handles for chemical modification, allowing for the creation of diverse libraries of new compounds. These derivatives can be screened for activity against a range of pathogens, including multidrug-resistant bacteria and emerging viruses, leveraging the inherent biological potential of the quinoline nucleus. nih.gov

Therapeutic AreaQuinoline Scaffold ExampleObserved ActivityReference(s)
Antimalarial 4-Amino-7-chloroquinoline derivativesPotent activity against drug-resistant P. falciparum and P. vivax isolates. mdpi.com, nih.gov
Anticancer Quinoline-3-carboxylate derivativesMicromolar inhibition against MCF-7 and K562 cancer cell lines. nih.gov
Antibacterial Amino-substituted 3-quinolinecarboxylic acidsIn vitro and in vivo antibacterial potency comparable to norfloxacin. nih.gov
Antiviral General Quinoline derivativesInhibition of Dengue virus (DENV) replication. nih.gov

Utilization as Key Intermediates in Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules. The amino and ester moieties can be selectively modified through a wide range of organic reactions. For example, the amino group can undergo acylation, alkylation, or be used in coupling reactions to build larger molecular frameworks, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A patent for the synthesis of a related isomer, methyl 3-aminoquinoline-5-carboxylate, highlights its role as an intermediate in preparing compounds that have a therapeutic effect on diseases mediated by α4β7 integrin, such as inflammatory bowel disease. google.com This demonstrates the utility of aminoquinoline carboxylates in constructing highly specific and biologically active molecules. The synthesis of various 4-aminoquinoline derivatives often relies on multi-step sequences where functionalized quinoline precursors are essential. nih.govfrontiersin.org this compound can similarly serve as a starting material for creating novel quinoline-4-carboxamides or other complex heterocyclic systems with potential therapeutic applications. acs.org

Design of Foldamers and Supramolecular Structures Incorporating Aminoquinoline Carboxylate Monomers

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking biological macromolecules like proteins and nucleic acids. nih.govnih.gov They offer a powerful platform for creating molecules with specific functions, such as molecular recognition, catalysis, and therapeutic intervention. nih.gov Aromatic oligoamides, including those derived from quinoline units, are a prominent class of foldamers known for forming stable helical or linear conformations. nih.govduke.edu

Research has demonstrated the successful design and synthesis of rigid, rod-like foldamers using 6-aminoquinoline (B144246) 2-carboxylate building blocks. uni-muenchen.de These structures can be incorporated into lipid bilayers and can be macrocyclized to form specific geometries. uni-muenchen.de The fundamental principle involves linking the amino group of one monomer to the carboxylic acid of another, creating an amide bond and extending the oligomer chain.

This compound possesses the necessary amino and carboxylate functionalities (after hydrolysis of the ester) to serve as a monomer in the synthesis of novel foldamers. The specific 3,7-substitution pattern would impart a unique geometry and curvature to the resulting oligomeric backbone, distinct from other quinoline-based foldamers. This could lead to new supramolecular architectures with tailored shapes and functionalities, potentially for applications in materials science or as mimics of biological structures. bac-lac.gc.camdpi.com

Development of Fluorescent Probes and Chemical Sensors (based on related aminoquinolines)

The quinoline ring system is inherently fluorescent, and its derivatives are widely used in the development of chemical sensors and probes. researchgate.net Aminoquinolines, in particular, have been extensively studied as fluorophores for detecting metal ions. mdpi.com The mechanism often involves a process where the binding of a specific analyte, such as a metal cation, to a chelating site on the molecule modulates the fluorescence output, leading to a detectable signal (e.g., "turn-on" fluorescence). nih.gov

For instance, derivatives of 8-aminoquinoline (B160924) are popular scaffolds for fluorescent sensors designed to detect Zn²⁺ ions in biological and environmental samples. mdpi.comacs.org The introduction of carboxamide groups to the 8-aminoquinoline structure has been shown to improve properties like water solubility and cell membrane permeability. mdpi.com Other aminoquinoline-based probes have been developed for the selective sensing of ions like Pb²⁺ and Al³⁺. nih.gov The fluorescence enhancement is often attributed to the prevention of photoinduced electron transfer (PET) upon complexation with the target ion. nih.gov

While specific studies on this compound as a fluorescent probe are not prominent, its core aminoquinoline structure suggests it is a viable candidate for such applications. The amino group and the nitrogen atom of the quinoline ring could act as a chelating unit for metal ions. By modifying the structure, for example by converting the ester to an amide bearing a specific receptor group, it could be tailored to create new fluorescent sensors for a variety of analytes.

Sensor TargetAminoquinoline ScaffoldSensing MechanismReference(s)
Zn²⁺ 8-Amidoquinoline derivativesChelation-enhanced fluorescence (CHEF) mdpi.com
Zn²⁺ Fluorescein-derivatized 8-aminoquinolineLarge fluorescence enhancement upon Zn(II) coordination. acs.org
Pb²⁺ / Al³⁺ 5-((anthracen-9-ylmethylene) amino)quinolin-10-olPrevention of photoinduced electron transfer (PET), leading to fluorescence enhancement. nih.gov
pH Aminoquinoxaline derivativespH-dependent shifts in absorption and emission bands. mdpi.com

Innovation in Drug Design and Medicinal Chemistry through Quinoline Scaffolds

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad range of pharmacological activities. nih.govresearchgate.net Its derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents, among others. nih.govchemrj.orgresearchgate.net The versatility of the quinoline ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their therapeutic effect. mdpi.comnih.gov

The strategy of molecular hybridization, where the quinoline scaffold is combined with other bioactive moieties, has been particularly fruitful in generating novel agents with improved activity. mdpi.com For example, quinoline-chalcone hybrids have been designed as potential anticancer agents. mdpi.com Furthermore, quinoline-3-carboxamide (B1254982) derivatives have been optimized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net

This compound is a prime example of a versatile quinoline scaffold. It provides a robust platform for further chemical elaboration. The amino group can be functionalized to introduce side chains that enhance binding to a specific biological target, while the carboxylate group can be modified to improve solubility or other drug-like properties. Its utility as a building block allows for its incorporation into larger, more complex molecules, driving innovation in the rational design of new therapeutic agents targeting a wide spectrum of diseases. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 3-aminoquinoline-7-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves cyclization of anthranilic acid derivatives or substitution reactions on pre-functionalized quinoline cores. Key parameters include:
  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., decarboxylation).
  • Catalysts : Use Pd-based catalysts for amination at the 3-position .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms the amino and carboxylate groups, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR detects proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.9 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ ~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>98%) and monitor degradation .
  • Infrared Spectroscopy (IR) : Confirm ester (C=O stretch at ~1720 cm1^{-1}) and amine (N–H bend at ~1600 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can SHELXL and crystallographic refinement resolve ambiguities in the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve positional disorder in the amino and carboxylate groups.
  • Refinement in SHELXL : Apply restraints for bond lengths/angles and anisotropic displacement parameters. Validate using the ADDSYM tool in PLATON to check for missed symmetry .
  • Validation Metrics : Ensure R-factor < 5%, and CheckCIF reports no ALERTS for steric clashes or improbable bond geometries .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 7-position enhance antimicrobial activity but reduce solubility).
  • Assay Reproducibility : Standardize protocols (e.g., MIC assays using Staphylococcus aureus ATCC 25923) and control for pH/temperature variations .
  • Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase), correlating binding affinity (ΔG) with experimental IC50_{50} values .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Major degradation pathways include ester hydrolysis (yielding carboxylic acid) and oxidation of the amino group .
  • Formulation Optimization : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA nanoparticles to enhance shelf life .

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